![molecular formula C18H13N3O4S B391541 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 314039-56-0](/img/structure/B391541.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Description
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
A study conducted by Koppireddi et al. (2013) focused on the synthesis of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives and their evaluation for antioxidant and anti-inflammatory activities. These compounds, including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, showed good efficacy in DPPH radical scavenging and possessed excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antitumor Activity
L. Yurttaş et al. (2015) investigated the antitumor activity of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. The study highlighted the potential of these compounds, which share structural similarities with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, in targeting specific cancer cell lines (Yurttaş et al., 2015).
α-Glucosidase Inhibitory Activity
Another research by Koppireddi et al. (2014) evaluated the α-glucosidase inhibitory activity of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides. These compounds demonstrated significant inhibitory activity against α-glucosidase enzyme, suggesting their potential in managing conditions like diabetes (Koppireddi et al., 2014).
Peptide Deformylase Inhibitors
The study by Apfel et al. (2001) explored 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides as peptide deformylase inhibitors. These compounds, structurally related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, showed potential as selective and potent inhibitors of peptide deformylase, an enzyme crucial in bacterial growth (Apfel et al., 2001).
Herbicide Development
Lili Jiang et al. (2011) worked on N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and similar compounds for their potential use as protoporphyrinogen oxidase inhibitors in herbicide development. These compounds demonstrated higher inhibition activity than control substances, indicating their potential in agricultural applications (Jiang et al., 2011).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-25-10-6-7-13-14(8-10)26-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUKAGKPTXPQBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
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